molecular formula C13H24ClNO B3961681 2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride

2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride

Cat. No. B3961681
M. Wt: 245.79 g/mol
InChI Key: WCWSMPXAHDKRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride, also known as baclofen, is a medication used to treat muscle spasms, particularly in people with multiple sclerosis or spinal cord injuries. It is a GABA-B receptor agonist, which means it works by activating the GABA-B receptors in the brain, leading to a decrease in muscle activity. Baclofen was first synthesized in 1962 by Heinrich Keberle and has since been used as a muscle relaxant.

Mechanism of Action

Baclofen works by activating the GABA-B receptors in the brain, which leads to a decrease in muscle activity and a reduction in the release of neurotransmitters such as dopamine and glutamate. This mechanism of action is thought to be responsible for its therapeutic effects in various conditions.
Biochemical and Physiological Effects
Baclofen has been shown to have various biochemical and physiological effects in the body. It can reduce muscle activity, leading to muscle relaxation. It can also reduce the release of neurotransmitters such as dopamine and glutamate, which can have anxiolytic and analgesic effects. Baclofen can also reduce the release of noradrenaline and serotonin, which can lead to sedation and drowsiness.

Advantages and Limitations for Lab Experiments

Baclofen has several advantages for use in lab experiments. It is a well-established and widely used drug, meaning that there is a large body of research on its effects and mechanisms of action. It is also relatively safe and has few side effects, making it suitable for use in animal studies. However, one limitation of 2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride is that it can have variable effects depending on the dose and route of administration, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride. One area of interest is its potential therapeutic uses in conditions such as anxiety disorders and addiction. Further research is needed to determine the optimal dosing and administration of this compound for these conditions. Another area of interest is the development of new drugs that target the GABA-B receptor, which could have similar therapeutic effects to this compound but with fewer side effects. Finally, there is a need for further research on the mechanisms of action of this compound, particularly in relation to its effects on neurotransmitter release and synaptic plasticity.

Scientific Research Applications

Baclofen has been extensively studied for its potential therapeutic uses in various conditions, including alcoholism, cocaine addiction, and anxiety disorders. Research has shown that 2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride can reduce cravings and withdrawal symptoms in individuals with alcohol use disorder and can also reduce cocaine use in individuals with cocaine addiction. In addition, this compound has been shown to have anxiolytic effects, meaning it can reduce anxiety levels in individuals with anxiety disorders.

properties

IUPAC Name

2-pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c15-13-10-4-3-5-11(13)12(7-6-10)14-8-1-2-9-14;/h10-13,15H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWSMPXAHDKRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3CCCC2C3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride
Reactant of Route 2
2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride
Reactant of Route 3
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2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride
Reactant of Route 4
2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride
Reactant of Route 5
2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride
Reactant of Route 6
2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride

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